

An In-depth Technical Guide to the Physicochemical Properties of 3-Pyridylamide Oxime

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Compound of Interest

Compound Name: *3-Pyridylamide oxime*

Cat. No.: *B11727771*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridylamide oxime, also known as N-hydroxy-3-pyridinecarboximidamide, is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural features, incorporating a pyridine ring and an amidoxime moiety, suggest its potential as a versatile synthetic intermediate for the creation of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the known physicochemical properties of **3-Pyridylamide oxime**, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for **3-Pyridylamide oxime** are summarized below.

Table 1: Physicochemical Properties of **3-Pyridylamide Oxime**

Property	Value	Source
IUPAC Name	N'-hydroxypyridine-3-carboximidamide	PubChem
Molecular Formula	C ₆ H ₇ N ₃ O	[1] [2]
Molecular Weight	137.14 g/mol	[1] [2]
Appearance	White to light yellow solid	[1]
Melting Point	130-135 °C	[3]
Predicted pKa	13.22 ± 0.50	[3]
Solubility		
DMF	25 mg/mL	[3]
DMSO	15 mg/mL	[3]
Ethanol	3 mg/mL	[3]
PBS (pH 7.2)	1.5 mg/mL	[3]

Experimental Protocols

Synthesis of 3-Pyridylamide Oxime from 3-Cyanopyridine

A common and effective method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine. The following protocol details the synthesis of **3-Pyridylamide oxime** from 3-cyanopyridine.

Materials:

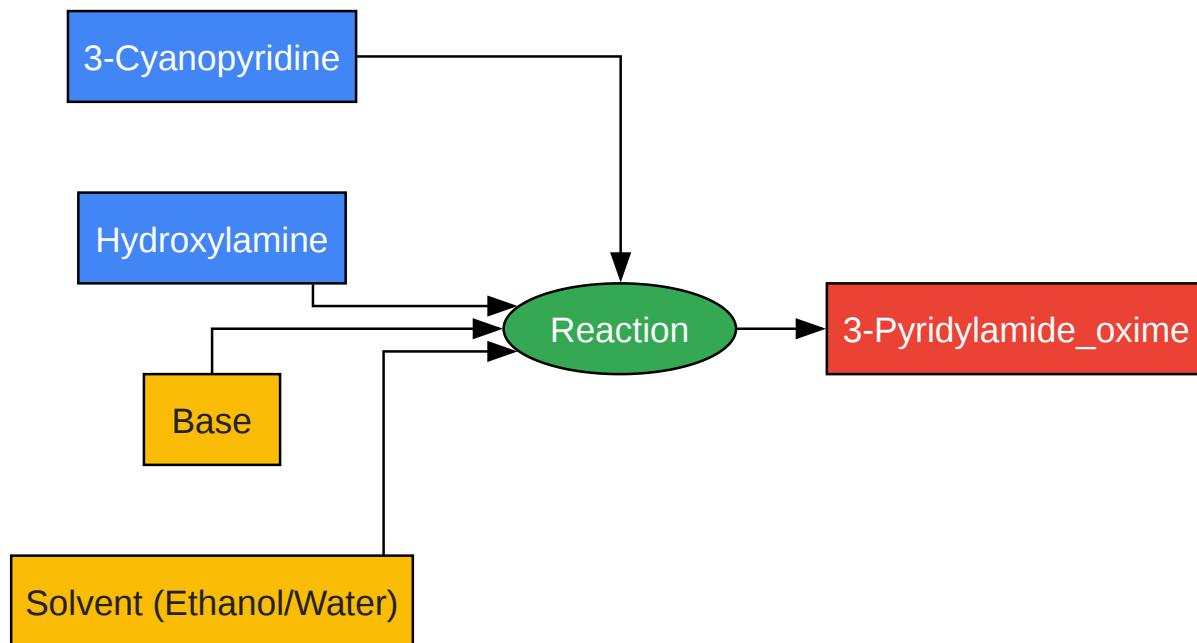
- 3-Cyanopyridine
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Sodium carbonate (Na₂CO₃) or another suitable base

- Ethanol
- Water
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

- In a round-bottom flask, dissolve 3-cyanopyridine in ethanol.
- Add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the flask. The base is used to liberate free hydroxylamine from its hydrochloride salt. An excess of hydroxylamine is typically used to ensure complete conversion of the nitrile.
- The reaction mixture is then heated under reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The resulting residue is triturated with water to precipitate the crude product.
- The crude **3-Pyridylamide oxime** is collected by filtration, washed with cold water, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure product.

Diagram 1: Synthesis of **3-Pyridylamide Oxime**



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Caption: General workflow for the synthesis of **3-Pyridylamide oxime**.

Characterization Protocols

¹H and ¹³C NMR spectroscopy are essential techniques for the structural elucidation and purity assessment of **3-Pyridylamide oxime**.

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the protons of the amidoxime group (-NH₂ and -OH). The chemical shifts (δ) and coupling constants (J) will be characteristic of the molecule's structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the carbon of the C=NOH group.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

Expected Absorptions:

- O-H stretch: A broad band in the region of 3600-3200 cm^{-1} corresponding to the hydroxyl group of the oxime.
- N-H stretch: Bands in the region of 3400-3300 cm^{-1} for the amino group.
- C=N stretch: An absorption band around 1665 cm^{-1} for the carbon-nitrogen double bond of the oxime.
- N-O stretch: A band around 945 cm^{-1} for the nitrogen-oxygen single bond.
- Aromatic C-H and C=C stretches: Characteristic bands for the pyridine ring.

The pKa value, which describes the acidity of the oxime's hydroxyl group, can be determined experimentally using potentiometric titration.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Procedure:

- A solution of **3-Pyridylamide oxime** of known concentration is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture).
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
- The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- A titration curve (pH vs. volume of titrant added) is plotted.
- The pKa is determined from the pH at the half-equivalence point.

Potential Biological Activities and Signaling Pathways

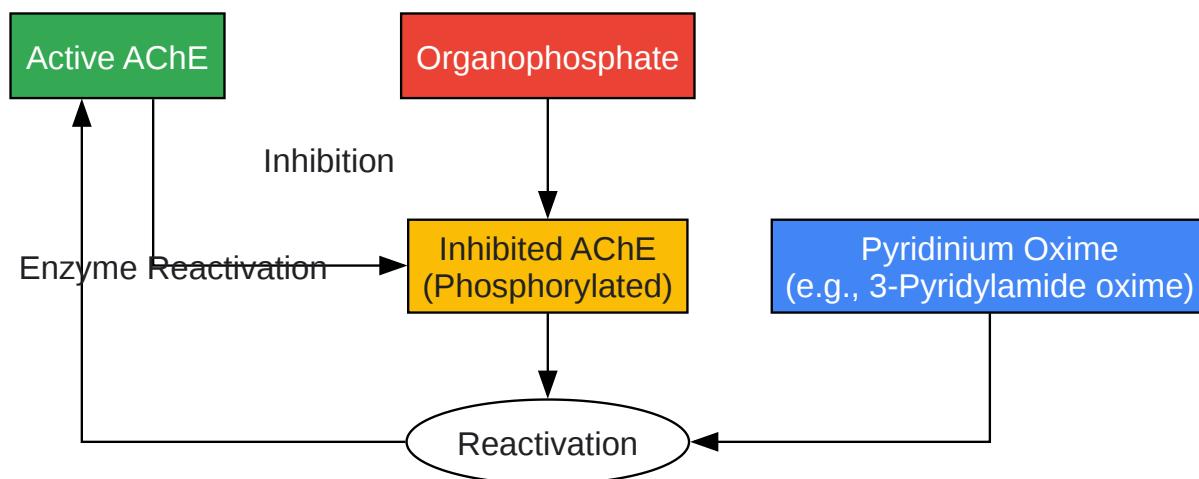
While **3-Pyridylamide oxime** is primarily documented as a synthetic intermediate, the broader class of pyridine oximes exhibits a range of biological activities.[9][10] These activities provide a basis for investigating the potential therapeutic applications of this specific compound.

Acetylcholinesterase (AChE) Reactivation

Pyridinium oximes are well-known as reactivators of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds, such as nerve agents and pesticides.[1][11][12]

Mechanism of Action: Organophosphates inhibit AChE by phosphorylating the serine residue in the enzyme's active site. Pyridinium oximes can act as nucleophiles, attacking the phosphorus atom and removing the phosphoryl group, thereby regenerating the active enzyme.[13] The reactivation process restores the normal hydrolysis of acetylcholine, mitigating the toxic effects of organophosphate poisoning.

Diagram 2: Acetylcholinesterase Reactivation Pathway



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Caption: Mechanism of AChE reactivation by a pyridinium oxime.

Anticancer and Anti-inflammatory Activity

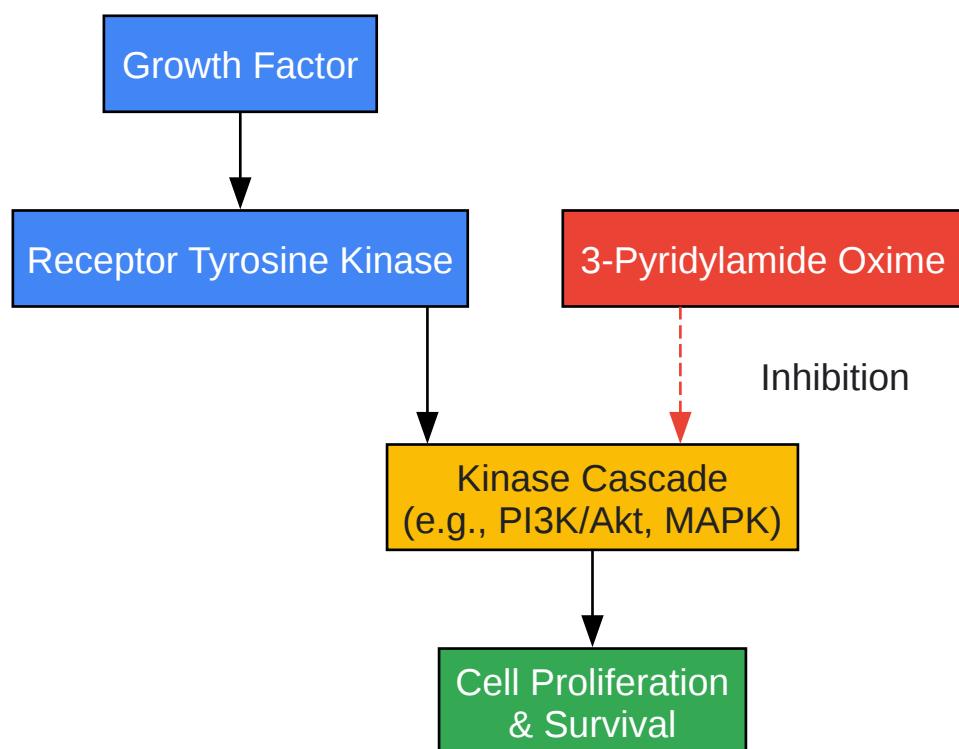
Several studies have reported that oxime derivatives, including those with heterocyclic rings, possess anticancer and anti-inflammatory properties.[14][15][16] The proposed mechanisms

often involve the inhibition of various protein kinases that are crucial for cell signaling pathways involved in cell proliferation, survival, and inflammation.

Potential Signaling Pathways:

- Kinase Inhibition: Oximes can act as inhibitors of kinases such as cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 β (GSK-3 β), and Janus kinases (JAKs).^[15] Inhibition of these kinases can disrupt the cell cycle, induce apoptosis, and reduce the production of pro-inflammatory cytokines.

Diagram 3: Potential Anticancer Signaling Pathway



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Caption: Hypothetical inhibition of a kinase cascade by **3-Pyridylamide oxime**.

Antimicrobial Activity

Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial activities.^{[3][17]} The inclusion of an oxime functional group can enhance this activity. The mechanism of action for antimicrobial oximes can vary, but may include the inhibition of essential bacterial enzymes.

Potential Mechanism:

- Enzyme Inhibition: Pyridine oxime derivatives may inhibit bacterial enzymes such as β -ketoacyl-(acyl-carrier-protein) synthase III (FabH), which is involved in fatty acid biosynthesis, a critical pathway for bacterial survival.[17]

Conclusion

3-Pyridylamide oxime is a compound with well-defined physicochemical properties that make it an attractive building block for medicinal chemistry. While its primary role to date has been as a synthetic intermediate, the known biological activities of the broader class of pyridine oximes suggest potential therapeutic applications for this molecule, particularly in the areas of acetylcholinesterase reactivation, anticancer, and antimicrobial therapies. Further research is warranted to fully elucidate the biological profile of **3-Pyridylamide oxime** and to explore its potential as a lead compound in drug discovery programs. The experimental protocols provided in this guide offer a foundation for the synthesis, characterization, and further investigation of this promising compound.

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